molecular formula C13H13NO2 B6366799 5-(4-Methoxy-3-methylphenyl)pyridin-3-ol CAS No. 1261909-58-3

5-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Cat. No.: B6366799
CAS No.: 1261909-58-3
M. Wt: 215.25 g/mol
InChI Key: AAPLSPYTFMVQBS-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3-methylphenyl)pyridin-3-ol (CAS: Not specified in search results

Properties

IUPAC Name

5-(4-methoxy-3-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-5-10(3-4-13(9)16-2)11-6-12(15)8-14-7-11/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPLSPYTFMVQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CN=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682784
Record name 5-(4-Methoxy-3-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-58-3
Record name 5-(4-Methoxy-3-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-methylphenyl)pyridin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde and 3-hydroxypyridine.

    Condensation Reaction: The 4-methoxy-3-methylbenzaldehyde undergoes a condensation reaction with 3-hydroxypyridine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 80-100°C) for several hours.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired 5-(4-Methoxy-3-methylphenyl)pyridin-3-ol in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydropyridine derivative.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridin-3-one derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(4-Methoxy-3-methylphenyl)pyridin-3-ol has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-methylphenyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The hydroxyl group on the pyridine ring can participate in hydrogen bonding interactions, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) in analogs like 5-(Trifluoromethyl)pyridin-3-ol may alter electronic density, affecting binding to biological targets .
  • Pharmacological Implications: Pyridin-3-ol derivatives are known for diverse bioactivities, including antioxidant effects (3-hydroxypyridine) and GABA receptor modulation (e.g., THIP analogs) . The target compound’s aryl substituent may steer it toward unique therapeutic targets.

Heterocyclic Derivatives with Aryl Substituents

  • 2-(4-Methoxy-3-methylphenyl)pyrrolidine (C₁₂H₁₇NO): Features a pyrrolidine ring instead of pyridine. The absence of the hydroxyl group and aromatic nitrogen may reduce hydrogen-bonding capacity and alter receptor selectivity compared to pyridin-3-ol derivatives .
  • 5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid (C₁₄H₁₅NO₃): A pyrrole-carboxylic acid derivative. The carboxylic acid group introduces acidity, differing from the hydroxyl group’s moderate polarity in the target compound .

Q & A

Q. What are the recommended synthetic routes for 5-(4-Methoxy-3-methylphenyl)pyridin-3-ol?

Synthesis typically involves functionalizing pyridine derivatives. A plausible route includes:

  • Step 1 : Introduce the 4-methoxy-3-methylphenyl group via Suzuki-Miyaura coupling using a boronic acid derivative and a palladium catalyst.
  • Step 2 : Hydroxylate the pyridine ring at the 3-position using hydroxylation reagents like potassium permanganate under acidic conditions .
  • Key considerations : Monitor reaction progress via TLC or NMR to avoid over-oxidation.

Q. How can the purity and structure of this compound be validated experimentally?

  • NMR spectroscopy : Confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm).
  • Mass spectrometry : Verify molecular ion peak matching the molecular weight (e.g., m/z ~245.3 for C₁₃H₁₃NO₂).
  • Infrared spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and methoxy (∼1250 cm⁻¹) groups .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial activity : Test against Gram-positive/negative bacteria using disk diffusion assays.
  • Anti-inflammatory potential : Measure COX-2 inhibition via ELISA.
  • Dose-response studies : Use concentrations ranging from 1–100 μM to establish IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • Case study : Compare 5-(4-Methoxy-3-methylphenyl)pyridin-3-ol with analogs like 5-(3-Bromo-4-methylphenyl)pyridin-3-ol.
    • Bromine substitution increases steric bulk, potentially enhancing binding to hydrophobic enzyme pockets but reducing solubility .
  • Methodology : Use molecular docking to predict interactions with target proteins (e.g., COX-2 or bacterial enzymes).

Q. How can contradictory bioactivity data across studies be resolved?

  • Potential causes : Variations in assay conditions (e.g., pH, solvent, cell lines).
  • Resolution :
    • Standardize protocols (e.g., use DMSO as a universal solvent at <1% v/v).
    • Validate results across multiple models (e.g., in vitro and ex vivo assays) .

Q. What advanced techniques optimize yield in large-scale synthesis?

  • Flow chemistry : Enhances reaction control and scalability for hydroxylation steps.
  • Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to improve coupling efficiency.
  • Byproduct analysis : Use HPLC to identify impurities and adjust reaction stoichiometry .

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